Benzenesulfonamide, N-[3-(2-bromophenyl)propyl]-4-methyl-
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Overview
Description
N-[(4-methylphenyl)sulfonyl]-3-(2-bromophenyl)propylamine is an organic compound that features a sulfonamide group attached to a propylamine chain, which is further substituted with a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)sulfonyl]-3-(2-bromophenyl)propylamine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)sulfonyl]-3-(2-bromophenyl)propylamine can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-methylphenyl)sulfonyl]-3-(2-bromophenyl)propylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)sulfonyl]-3-(2-bromophenyl)propylamine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methylphenyl)sulfonyl]methanesulfonamide
- N-[(4-nitrophenyl)sulfonyl]tryptophan
- N-[(4-chlorophenyl)sulfonyl]methanesulfonamide
Uniqueness
N-[(4-methylphenyl)sulfonyl]-3-(2-bromophenyl)propylamine is unique due to the presence of both a sulfonamide group and a bromophenyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
543745-59-1 |
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Molecular Formula |
C16H18BrNO2S |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
N-[3-(2-bromophenyl)propyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO2S/c1-13-8-10-15(11-9-13)21(19,20)18-12-4-6-14-5-2-3-7-16(14)17/h2-3,5,7-11,18H,4,6,12H2,1H3 |
InChI Key |
CBFIDLAOAHRCCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC=CC=C2Br |
Origin of Product |
United States |
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